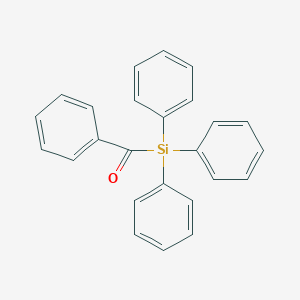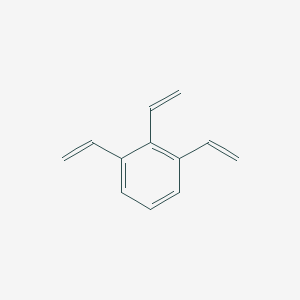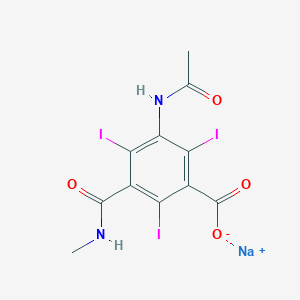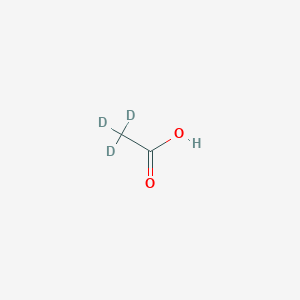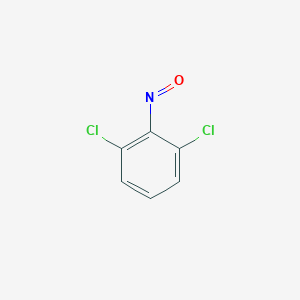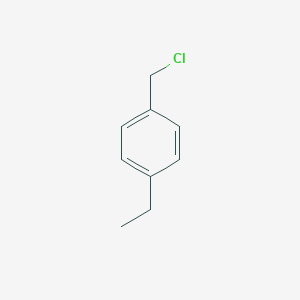
Antimony;indium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium compound with antimony (1:1), also known as indium antimonide, is a chemical compound composed of indium and antimony in a 1:1 ratio. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications. It is represented by the chemical formula InSb and has a molecular weight of 236.58 g/mol .
作用机制
Target of Action
It has been used in various applications such as infrared detectors, thermal imaging cameras, infrared astronomy, and in infrared homing missile guidance systems
Mode of Action
The mode of action of Indium Antimonide is primarily physical rather than biochemical. It is used in semiconductor electronics due to its unique properties . In the context of soldering, the addition of Sb (Antimony) reduces the melting range and supercooling with the increase of Sb content caused by SbSn formation, while the In (Indium) addition can reduce the melting point resulted by In solid solution .
Biochemical Pathways
In the context of soldering, it has been found that both sn5bi x in/cu and sn5bi x sb/cu are mainly composed of β-sn and two types of precipitates, ie, Bi particles and Cu 6 Sn 5 compound .
Result of Action
The result of the action of Indium Antimonide is primarily observed in its physical properties and applications. For instance, it is used in the creation of fast transistors and thermal image detectors . In soldering, the strengthening mechanisms cause their ultimate shear force to monotonically increase with increasing Sb and In content .
Action Environment
The action of Indium Antimonide can be influenced by environmental factors. For example, in soldering, the phase fraction of Bi particles and Cu 6 Sn 5 increases with increasing the Sb content, leading to stronger precipitation strengthening . .
准备方法
Synthetic Routes and Reaction Conditions: Indium antimonide can be synthesized through several methods, including:
Fusion of Elements: This method involves the fusion of stoichiometric amounts of indium and antimony at elevated temperatures in an evacuated, sealed ampule.
Chemical Vapor Deposition (CVD): This technique involves the deposition of indium and antimony precursors onto a substrate, forming indium antimonide nanowires.
Molecular Beam Epitaxy (MBE): This method involves the deposition of indium and antimony atoms onto a substrate under ultra-high vacuum conditions.
Industrial Production Methods: In industrial settings, indium antimonide is typically produced using the Kyropoulos method, which involves pulling single crystals from a melt composed of stoichiometric amounts of indium and antimony .
化学反应分析
Types of Reactions: Indium antimonide undergoes various chemical reactions, including:
Oxidation: Indium antimonide can be oxidized to form indium oxide and antimony oxide.
Reduction: It can be reduced to its elemental forms under specific conditions.
Substitution: Indium antimonide can undergo substitution reactions with halogens to form indium halides and antimony halides.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at elevated temperatures.
Reducing Agents: Hydrogen gas or other reducing agents under controlled conditions.
Halogenation: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Indium oxide (In2O3) and antimony oxide (Sb2O3).
Reduction: Elemental indium and antimony.
Substitution: Indium halides (InX3) and antimony halides (SbX3), where X represents a halogen.
科学研究应用
Indium antimonide has a wide range of applications in scientific research, including:
相似化合物的比较
Indium antimonide can be compared with other similar compounds, such as:
Gallium Antimonide (GaSb): Similar to indium antimonide but with gallium instead of indium. It has comparable semiconductor properties but different bandgap energies.
Indium Phosphide (InP): Another indium-based compound with phosphorus instead of antimony. It is widely used in high-speed and high-frequency electronics.
Indium Arsenide (InAs): Similar to indium antimonide but with arsenic instead of antimony.
Indium antimonide stands out due to its specific combination of indium and antimony, which provides unique optical and electronic properties, making it highly valuable in infrared and optoelectronic applications.
属性
CAS 编号 |
1312-41-0 |
|---|---|
分子式 |
InSb |
分子量 |
236.578 g/mol |
IUPAC 名称 |
antimony;indium |
InChI |
InChI=1S/In.Sb |
InChI 键 |
WPYVAWXEWQSOGY-UHFFFAOYSA-N |
SMILES |
[In+3].[Sb] |
规范 SMILES |
[In].[Sb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



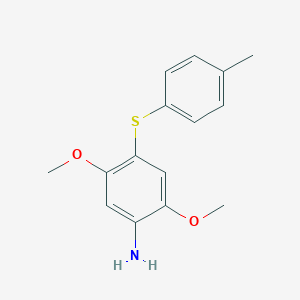
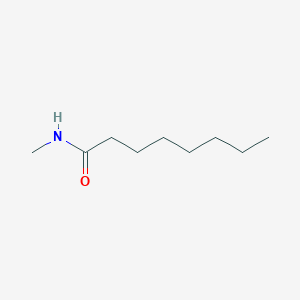
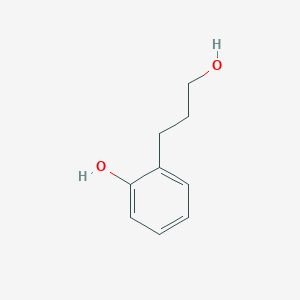
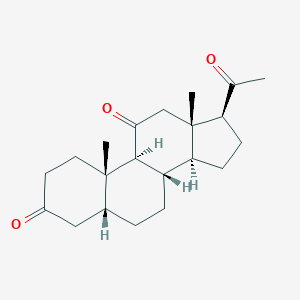
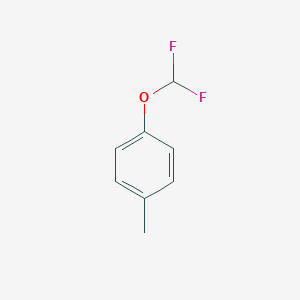
![[[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid](/img/structure/B73540.png)
